molecular formula C7H10O3 B12434429 Methyl 2-(prop-2-yn-1-yloxy)propanoate

Methyl 2-(prop-2-yn-1-yloxy)propanoate

Katalognummer: B12434429
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: JWBIJGCMAURQHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(prop-2-yn-1-yloxy)propanoate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is an ester derived from propanoic acid and is characterized by the presence of a prop-2-yn-1-yloxy group attached to the second carbon of the propanoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yloxy)propanoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(prop-2-yn-1-yloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-(prop-2-yn-1-yloxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-(prop-2-yn-1-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. Additionally, the prop-2-yn-1-yloxy group can act as a reactive site for further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(prop-2-yn-1-yloxy)butanoate: Similar structure with an additional carbon in the alkyl chain.

    Ethyl 2-(prop-2-yn-1-yloxy)propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(prop-2-yn-1-yloxy)acetate: Similar structure with a shorter alkyl chain.

Uniqueness

Methyl 2-(prop-2-yn-1-yloxy)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the prop-2-yn-1-yloxy group allows for versatile chemical transformations, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

methyl 2-prop-2-ynoxypropanoate

InChI

InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3

InChI-Schlüssel

JWBIJGCMAURQHW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.